[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
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Overview
Description
The compound “[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate” is a chemical with the molecular formula C11H21NO9 . It is a complex organic compound with potential applications in various fields.
Synthesis Analysis
The synthesis of this compound and related compounds is a topic of research. Studies have reported on the flexible synthesis of methyl 4-oxobutanoates and their derivatives, highlighting the importance of these compounds in organic synthesis due to their reactivity and potential as intermediates in various chemical transformations.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H21NO9 . Detailed structural elucidation of compounds, including crystal structure analysis and spectroscopic characterization, provides insight into their chemical behavior and potential for further modification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 311.29 g/mol. The compound’s properties are determined by its molecular structure and the nature of the chemical bonds within the molecule .Scientific Research Applications
Metabolic Engineering
The compound has been utilized in metabolic engineering to increase enzyme activity and production of certain chemicals like (2R,3R)-2,3-butanediol (BDH), which is significant for industrial fermentation processes .
Synthetic Pathways
Pharmacokinetics
A liquid chromatography−mass spectrometry method involving the compound was developed for quantitation in plasma samples, facilitating the analysis of samples collected after administration of certain medicines .
Antioxidant Activity
The compound’s derivative, 2R,3R-dihydroquercetin (2R,3R-DHQ), has been studied for its potential to oxidize into quercetin—a potent antioxidant—offering a novel approach to targeting antioxidants in therapeutic applications .
Genetic Engineering
Genetic engineering techniques have been applied to strains producing the compound to increase selectivity and yield of desired isomers, demonstrating potential for controlled production in biotechnological applications .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Staphylococcus aureus , a pathogenic Gram-positive bacterium .
Mode of Action
The compound interacts with its target, Staphylococcus aureus, by significantly decreasing the intracellular ATP of the bacterial cells . This interaction leads to a disruption in the energy production of the bacteria, thereby inhibiting its growth and proliferation .
Biochemical Pathways
It’s known that the compound interferes with the energy production of the bacteria by decreasing its intracellular atp . This could potentially affect various biochemical pathways within the bacteria that rely on ATP for energy.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Staphylococcus aureus . By decreasing the intracellular ATP of the bacteria, the compound disrupts the energy production within the bacterial cells, leading to their eventual death .
properties
{ "Design of the Synthesis Pathway": "The synthesis of the compound [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate can be achieved through a multi-step synthesis pathway involving the reaction of several starting materials.", "Starting Materials": [ "L-Aspartic acid", "Trimethylamine", "Formaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium acetate", "2,3,4-Trihydroxybutanal" ], "Reaction": [ "Step 1: The first step involves the reaction of L-aspartic acid with formaldehyde and sodium hydroxide to form [(2R)-3-carboxy-2-hydroxypropyl] aspartic acid.", "Step 2: Trimethylamine is then added to the reaction mixture to form [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium as the quaternary ammonium salt.", "Step 3: The next step involves the reduction of 2,3,4-trihydroxybutanal with sodium borohydride to form (2R,3R)-2,3,4-trihydroxybutanol.", "Step 4: The final step involves the oxidation of (2R,3R)-2,3,4-trihydroxybutanol with sodium cyanoborohydride to form (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate. This compound is then reacted with sodium acetate to form (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate acetate.", "Step 5: The final product is obtained by combining [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium with (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate acetate." ] } | |
CAS RN |
36687-82-8 |
Product Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
Molecular Formula |
C11H21NO9 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |
InChI Key |
RZALONVQKUWRRY-XOJLQXRJSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L-Carnitine tartrate; L-Carnitine L-tartrate; Carnipure tartrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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